Urethane

描述

This compound appears as odorless colorless crystals or white powder. Sublimes readily at 217 °F and 54 mmHg. Cooling saline taste.

This compound is a carbamate ester obtained by the formal condensation of ethanol with carbamic acid. It has been found in alcoholic beverages. It has a role as a fungal metabolite and a mutagen.

This compound, formerly marketed as an inactive ingredient in Profenil injection, was determined to be carcinogenic and was removed from the Canadian, US, and UK markets in 1963.

Ethyl carbamate is used as an intermediate in the synthesis of a number of chemicals. Acute (short-term) exposure of humans to high levels of ethyl carbamate may result in injury to the kidneys and liver and induce vomiting, coma, or hemorrhages. No information is available on the chronic (long-term), reproductive, or developmental effects of ethyl carbamate in humans. An increased incidence of lung tumors has been observed in rodents exposed to ethyl carbamate by oral or inhalation exposure. The International Agency for Research on Cancer (IARC) has classifed ethyl carbamate as a Group 2B, possibly carcinogenic to humans.

This compound has been reported in Trypanosoma brucei with data available.

This compound is a colorless and odorless, crystalline compound that emits toxic fumes of nitrogen oxides when heated to decomposition. Urethan is mainly used in the production of amino resins, but is also used in the manufacture of pesticides, fumigants, cosmetics and pharmaceuticals. Exposure to urethan can affect the central nervous system, liver and can cause bone marrow suppression. Urethan is reasonably anticipated to be a human carcinogen. (NCI05)

This compound is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.

Ethyl carbamate (also known as this compound) is an ester of carbamic acid. It is not a component of polyurethanes. this compound can be produced by the reaction of ammonia with ethyl chloroformate or by heating urea nitrate and ethyl alcohol. It was first prepared in the mid 1800’s. Ethyl carbamate was used as an antineoplastic agent in the treatment of multiple myeloma before it was found in 1943 to be toxic, carcinogenic and largely ineffective. Japanese usage in medical injections continued and from 1950 to 1975. Ethyl carbamate has now been withdrawn from pharmaceutical use. However, small quantities of ethyl carbamate are also used in laboratories as an anesthetic for animals. Studies have shown that most, if not all, yeast-fermented alcoholic beverages contain traces of ethyl carbamate (15 ppb to 12 ppm). Other foods and beverages prepared by means of fermentation also contain ethyl carbamate. For example, bread has been found to contain 2 ppb while as much as 20 ppb has been found in some samples of soy sauce. “Natural” ethyl carbamate is formed during distillation from natural precursors such as cyanide, urea, citrulline and other N-carbamoyl compounds.

Antineoplastic agent that is also used as a veterinary anesthetic. It has also been used as an intermediate in organic synthesis. This compound is suspected to be a carcinogen.

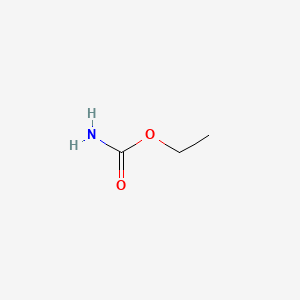

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYRKODLDBILNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2, Array | |

| Record name | URETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CARBAMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26680-22-8 | |

| Record name | Carbamic acid, ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26680-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9021427 | |

| Record name | Urethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Urethane appears as odorless colorless crystals or white powder. Sublimes readily at 217 °F and 54 mmHg. Cooling saline taste., Water-soluble crystals or white powder; [CAMEO], Solid, ODOURLESS COLOURLESS CRYSTALS. PELLETS OR WHITE GRANULAR POWDER. | |

| Record name | URETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2032 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl carbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL CARBAMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

360 to 363 °F at 760 mmHg (NTP, 1992), 185 °C, 185.00 °C. @ 760.00 mm Hg | |

| Record name | URETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urethane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl carbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL CARBAMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

198 °F (NTP, 1992), 92 °C c.c. | |

| Record name | URETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CARBAMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Soluble in benzene, 1g dissolves in 0.8 mL alcohol; 1.5 mL ether; 0.9 mL chloroform; 2.5 mL glycerol; 32 mL olive oil, In water, 4.8X10+5 mg/L at 15 °C, 480 mg/mL at 15 °C, Solubility in water, g/100ml: 200 | |

| Record name | URETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urethane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl carbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL CARBAMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9862 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.9813, Relative density (water = 1): 0.98 | |

| Record name | URETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CARBAMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.07 (Air = 1), Relative vapor density (air = 1): 3.1 | |

| Record name | URETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CARBAMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5 mmHg at 150.4 °F ; 10 mmHg at 172.0 °F; 20 mmHg at 195.8 °F (NTP, 1992), 0.36 [mmHg], 0.262 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 5 | |

| Record name | URETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2032 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CARBAMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless, columnar crystals or white, granular powder, Prisms from benzene and toluene | |

CAS No. |

51-79-6 | |

| Record name | URETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urethane [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urethane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | urethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | urethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IN71E75Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl carbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL CARBAMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

118 to 122 °F (NTP, 1992), 49 °C, 48.5 - 50 °C | |

| Record name | URETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urethane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl carbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL CARBAMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Biocompatibility of Polyurethanes for Medical Implants

For Researchers, Scientists, and Drug Development Professionals

Polyurethanes (PUs) are a versatile class of polymers widely utilized in the medical field for a range of applications, from short-term catheters to long-term implants such as vascular grafts and pacemaker leads.[1] Their tunable mechanical properties, including high tensile strength, flexibility, and abrasion resistance, make them an attractive choice for devices requiring durability and resilience.[2] However, the successful long-term performance of any implanted medical device hinges on its biocompatibility—the ability to perform its intended function without eliciting a detrimental local or systemic response in the host. This technical guide provides a comprehensive overview of the critical aspects of polyurethane biocompatibility for medical implants, focusing on quantitative data, detailed experimental protocols, and the underlying biological mechanisms.

The Host Response to Polythis compound Implants: The Foreign Body Reaction

The implantation of any biomaterial, including polyurethanes, initiates a complex biological cascade known as the Foreign Body Reaction (FBR).[3][4] This response is a protective mechanism of the immune system aimed at isolating or breaking down foreign materials.[3] The FBR is a dynamic process that evolves over time, beginning with acute inflammation and potentially culminating in the formation of a fibrous capsule that isolates the implant from the surrounding tissue.[4][5]

Immediately upon implantation, proteins from the blood and interstitial fluid adsorb onto the polythis compound surface.[4] The conformation of these adsorbed proteins can trigger the activation of the coagulation cascade and the complement system. This initial phase is rapidly followed by the recruitment of neutrophils to the implant site. Subsequently, monocytes are recruited and differentiate into macrophages, which are key players in the FBR.[4] Macrophages attempt to phagocytose the implant. When the implant is too large to be engulfed, macrophages may fuse to form foreign body giant cells (FBGCs) on the material surface.[6] These activated macrophages and FBGCs release a variety of bioactive molecules, including cytokines, chemokines, and reactive oxygen species (ROS), which perpetuate the inflammatory response and can lead to the degradation of the polythis compound.[6][7] Over weeks to months, fibroblasts are recruited to the site and begin to deposit an extracellular matrix, primarily composed of collagen, leading to the formation of a fibrous capsule around the implant.[3][5] The thickness and density of this capsule can impact the functionality of the implant.

Figure 1: Signaling pathway of the foreign body response to a polythis compound implant.

Key Determinants of Polythis compound Biocompatibility

The biocompatibility of polyurethanes is not an intrinsic property but is influenced by a multitude of factors related to their chemical composition, surface properties, and the in vivo environment.

Chemical Composition:

-

Isocyanates: Polyurethanes are synthesized from the reaction of diisocyanates with polyols.[8] Aliphatic diisocyanates are generally considered more biocompatible than aromatic diisocyanates because the degradation products of aromatic isocyanates, such as aromatic amines, can be toxic.[9]

-

Polyols: The soft segment of polyurethanes is derived from polyols, such as polyethers, polyesters, or polycarbonates. Polyether urethanes (PEUs) have been historically used but are susceptible to oxidative degradation.[10] Polycarbonate urethanes (PCUs) were developed to offer improved oxidative stability.[6] Polyester-based PUs are biodegradable and have applications in tissue engineering.[11]

-

Chain Extenders: Short-chain diols or diamines are used as chain extenders to build up the hard segment of the polymer, influencing its mechanical properties.[12]

Surface Properties:

-

Hydrophilicity: The wettability of a polythis compound surface can influence protein adsorption and subsequent cellular interactions. Some studies suggest that cells adhere best to surfaces with moderate wettability (wetting angle of 40° to 70°), while others indicate that more hydrophilic surfaces can promote better and faster cell adhesion.[13]

-

Surface Chemistry: The presence of specific chemical groups on the surface can be tailored to improve biocompatibility. For instance, surface modification with heparin or polyethylene glycol (PEG) can reduce thrombogenicity.[14][15]

-

Surface Topography: The roughness and texture of the implant surface can affect cellular adhesion and the foreign body response.

In Vivo Environment:

-

Mechanical Stress: The mechanical environment at the implantation site can influence the degradation of polyurethanes.

-

Enzymatic and Oxidative Degradation: The in vivo environment contains enzymes and reactive oxygen species that can lead to the degradation of polythis compound chains.[7]

Figure 2: Factors influencing the biocompatibility of polyurethanes.

Quantitative Assessment of Polythis compound Biocompatibility

A thorough evaluation of polythis compound biocompatibility involves a battery of in vitro and in vivo tests designed to quantify the material's interaction with biological systems. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Cytotoxicity of Polyurethanes

| Polythis compound Type | Cell Line | Assay | Result (Cell Viability %) | Reference |

| Isosorbide-based PU | HaCaT keratinocytes | MTT | > 70% | [16] |

| Bio-based PU (from açaí) | MRC-5 | Not specified | 98% ± 12% | [9] |

| Polypropylene (Negative Control) | L929 | MTT | ~100% | [17] |

| Polythis compound with 0.1% ZDEC (Positive Control) | L929 | MTT | < 30% | [18] |

Table 2: Hemocompatibility of Polyurethanes

| Polythis compound Type/Modification | Test | Result | Reference |

| Unmodified PU | Platelet Adhesion | Significant adhesion and activation | [14] |

| LMWH-immobilized PU | Platelet Adhesion | Reduced platelet adhesion (round shape) | [14] |

| UFH-immobilized PU | Platelet Adhesion | Reduced platelet adhesion (some pseudopodia) | [14] |

| PU with 25% hard segments | Hemolysis | < 5% | [19] |

| HCl-modified Pellethane® | Hemolysis | Lower than unmodified control | [19] |

Table 3: In Vivo Inflammatory Response to Polyurethanes

| Polythis compound Type | Implantation Site | Time Point | Key Findings | Reference |

| Untreated PU | Mouse subcutaneous | 1 week | Moderate foreign body reaction with inflammatory cell infiltration and capsule formation. | [5] |

| Ion-beam-treated PU | Mouse subcutaneous | 1 week | Decreased foreign body reaction, no collagen capsule. | [3][20] |

| PU-coated breast implants | Human breast | Various | Thicker capsule compared to smooth and textured implants. | [21] |

| Biodegradable porous PU | Mouse dorsal skinfold | 14 days | Good in vivo biocompatibility with a weak angiogenic response. | [17] |

Experimental Protocols for Biocompatibility Assessment

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of polythis compound biocompatibility. The following sections outline the methodologies for key in vitro and in vivo tests.

Figure 3: General experimental workflow for biocompatibility testing of polyurethanes.

In Vitro Cytotoxicity Testing (ISO 10993-5)

In vitro cytotoxicity tests are fundamental for screening the potential of a material to cause cellular damage.[22] These assays are typically performed using an extract of the material.[14]

1. Material Extraction (as per ISO 10993-12):

-

Extraction Vehicle: Cell culture medium with serum is often used as it can extract both polar and non-polar substances.[23]

-

Extraction Conditions: Typically, the material is extracted at 37°C for 24 to 72 hours.[14] The surface area to volume ratio should be standardized (e.g., 3 cm²/mL or 6 cm²/mL).

-

Controls: A negative control (e.g., high-density polyethylene) and a positive control (e.g., polythis compound containing 0.1% zinc diethyldithiocarbamate) are included.[18][24]

2. Cell Culture:

-

Cell Line: L929 mouse fibroblasts are a commonly recommended cell line for cytotoxicity testing.[17]

-

Seeding: Cells are seeded in 96-well plates and allowed to attach and grow to a near-confluent monolayer.[11]

3. Exposure to Extract:

-

The culture medium is replaced with the material extract (and control extracts). Often, serial dilutions of the extract are tested.[8]

-

The cells are incubated with the extracts for a defined period, typically 24 to 72 hours.[8]

4. Assessment of Cytotoxicity:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells.[3] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[10] The amount of formazan is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm).[8] A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[3]

-

XTT Assay: Similar to the MTT assay, the XTT assay uses a tetrazolium salt that is cleaved to a soluble orange formazan dye by metabolically active cells.[3][21] The absorbance is typically read at 450-500 nm.[21]

-

Neutral Red Uptake (NRU) Assay: This assay assesses cell membrane integrity.[11] Viable cells incorporate and bind the neutral red dye in their lysosomes.[16] After incubation, the dye is extracted from the cells, and the absorbance is measured to quantify the number of viable cells.[11]

Hemocompatibility Testing (ISO 10993-4)

For blood-contacting devices, assessing hemocompatibility is critical to prevent thrombosis and other adverse hematological events.

1. Hemolysis Assay (ASTM F756):

-

Principle: This test evaluates the potential of a material to damage red blood cells (hemolysis), leading to the release of hemoglobin.[12]

-

Method (Direct Contact): The polythis compound material is placed in direct contact with a diluted suspension of human or rabbit blood.[25]

-

Method (Extract): An extract of the material is prepared (typically in saline) and then mixed with the blood suspension.[25]

-

Incubation: The mixtures are incubated at 37°C for a specified time (e.g., 3 hours).[25]

-

Analysis: After incubation, the samples are centrifuged, and the amount of hemoglobin in the supernatant is measured spectrophotometrically.[25] The percentage of hemolysis is calculated relative to a positive control (water, which causes 100% hemolysis) and a negative control (saline).[26] Materials are generally classified as non-hemolytic (0-2% hemolysis), slightly hemolytic (2-5% hemolysis), or hemolytic (>5% hemolysis).[26]

2. Platelet Adhesion and Activation Assay:

-

Principle: This assay assesses the tendency of a material to cause platelets to adhere and become activated, which can initiate thrombus formation.

-

Method:

-

Platelet-rich plasma (PRP) is obtained by centrifuging fresh anticoagulated human blood.[9]

-

The polythis compound material is incubated with PRP at 37°C under controlled conditions (e.g., gentle shaking).[9]

-

After incubation, non-adherent platelets are rinsed off with a buffer solution.[9]

-

The adhered platelets are then fixed (e.g., with glutaraldehyde), dehydrated, and prepared for visualization.[9]

-

-

Analysis:

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the number and morphology of adhered platelets. Activated platelets often exhibit shape changes, such as spreading and the formation of pseudopodia.[27]

-

Quantification: Platelet adhesion can be quantified by counting the number of adhered platelets per unit area from SEM images or by using radiolabeled platelets.[27][28] Platelet activation can be assessed by measuring the expression of activation markers (e.g., P-selectin) using techniques like flow cytometry.[29]

-

In Vivo Biocompatibility Testing (ISO 10993-6)

In vivo studies provide a more comprehensive assessment of the biological response to an implanted material in a physiological environment.

1. Implantation:

-

Animal Model: Rodents (rats or mice) are commonly used for subcutaneous or intramuscular implantation studies.[4][30]

-

Procedure: Small, sterile samples of the polythis compound material and a negative control material are surgically implanted at specific sites (e.g., subcutaneously in the dorsal region).[4][30]

-

Time Points: Implants are typically left in place for various durations (e.g., 1, 4, and 12 weeks) to evaluate both the acute and chronic tissue response.[30]

2. Histopathological Analysis:

-

Tissue Harvest: At the designated time points, the animals are euthanized, and the implant along with the surrounding tissue is carefully excised.[31]

-

Tissue Processing: The tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained (commonly with Hematoxylin and Eosin, H&E).[1]

-

Microscopic Evaluation: A pathologist examines the stained tissue sections to evaluate various parameters of the local tissue response, including:

-

The presence and type of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells).

-

The thickness and characteristics of the fibrous capsule.

-

Evidence of tissue degeneration or necrosis.

-

Neovascularization (formation of new blood vessels).

-

Material degradation.

-

-

Scoring: The severity of the tissue reaction is often semi-quantitatively scored based on a standardized scale to allow for comparison between the test and control materials.[20]

Conclusion

The biocompatibility of polyurethanes is a multifaceted property that is critical for the safety and efficacy of medical implants. A thorough understanding of the foreign body response, the factors influencing biocompatibility, and the appropriate methods for its evaluation is essential for researchers, scientists, and drug development professionals. By carefully selecting the chemical composition, optimizing surface properties, and conducting rigorous in vitro and in vivo testing according to standardized protocols, it is possible to design and develop polythis compound-based medical devices with excellent long-term biocompatibility and clinical performance.

References

- 1. Examination of the foreign body response to biomaterials by nonlinear intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nhiso.com [nhiso.com]

- 3. measurlabs.com [measurlabs.com]

- 4. Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]

- 5. iivs.org [iivs.org]

- 6. [PDF] Methods to Assess in Vitro Drug Release from Injectable Polymeric Particulate Systems | Semantic Scholar [semanticscholar.org]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. MTT Test - Eurofins Medical Device Testing [eurofins.com]

- 9. 2.5. Platelet Adhesion Test [bio-protocol.org]

- 10. namsa.com [namsa.com]

- 11. qualitybiological.com [qualitybiological.com]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. analyticamedical.com [analyticamedical.com]

- 14. mdcpp.com [mdcpp.com]

- 15. researchgate.net [researchgate.net]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. senzagen.com [senzagen.com]

- 18. pubcompare.ai [pubcompare.ai]

- 19. redalyc.org [redalyc.org]

- 20. Comparative Evaluation of Biocompatibility Data from the Subcutaneous and the Calvaria Implantation Model of a Novel Bone Substitute Block | In Vivo [iv.iiarjournals.org]

- 21. merckmillipore.com [merckmillipore.com]

- 22. measurlabs.com [measurlabs.com]

- 23. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Characterization of the Foreign Body Response to Common Surgical Biomaterials in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]

- 26. HEMOCOMPATIBILITY AND BIOCOMPATIBILITY OF ANTIBACTERIAL BIOMIMETIC HYBRID FILMS - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Procedure for quantification of platelet adhesion to biomaterials by radioscintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Development of a protocol for the evaluation of platelet adhesion onto microstructured surfaces compared to flat surfaces - Webthesis [webthesis.biblio.polito.it]

- 29. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 30. scielo.br [scielo.br]

- 31. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]

The Urethane Functional Group: A Technical Guide to its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The urethane functional group, also known as a carbamate, is a critical moiety in a wide range of chemical compounds, from industrial polymers to life-saving pharmaceuticals. Its unique structural and electronic properties impart specific characteristics to molecules, influencing their reactivity, stability, and intermolecular interactions. This in-depth technical guide provides a comprehensive overview of the core chemical properties of the this compound functional group, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers, scientists, and drug development professionals in their work.

The this compound linkage consists of a carbonyl group flanked by an ether and an amine linkage. This arrangement gives rise to a planar structure with delocalized electrons, influencing its chemical behavior.

Molecular Structure and Geometry

The geometry of the this compound functional group is crucial for its reactivity and interactions. The central carbonyl carbon is sp² hybridized, leading to a trigonal planar arrangement of the atoms bonded to it. The nitrogen and ether oxygen atoms are also approximately sp² hybridized due to resonance.

Below is a table summarizing key structural parameters for a simple this compound, methyl carbamate, derived from computational studies.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.215 |

| C-N | 1.365 |

| C-O (ether) | 1.345 |

| N-H | 1.010 |

| **Bond Angles (°) ** | |

| O=C-N | 126.0 |

| O=C-O (ether) | 124.5 |

| N-C-O (ether) | 109.5 |

| C-N-H | 117.0 |

| Rotational Barriers (kcal/mol) | |

| C-N Bond | 12-16[1][2] |

| Dipole Moment (Debye) | |

| Ethyl Carbamate | 2.59[3] |

Reactivity of the this compound Functional Group

The reactivity of the this compound group is centered around the electrophilic carbonyl carbon and the nucleophilic nitrogen and oxygen atoms.

Synthesis of the this compound Linkage

The most common method for synthesizing a this compound linkage is the reaction of an isocyanate with an alcohol.[4] This is a nucleophilic addition reaction where the oxygen of the alcohol attacks the electrophilic carbon of the isocyanate.

Hydrolysis of the this compound Linkage

This compound linkages are susceptible to hydrolysis, which can be catalyzed by either acid or base. This reaction is of significant interest in the study of polythis compound degradation and in the design of prodrugs where the cleavage of a this compound bond is required for drug activation.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis:

In basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate.

Acidity of the N-H Proton

The proton on the nitrogen atom of a this compound is weakly acidic. The pKa of the N-H proton in acyclic carbamates is typically in the range of 20-25 in DMSO.[5][6] This acidity is important in reactions where the this compound nitrogen acts as a nucleophile after deprotonation.

| Compound | Solvent | pKa |

| Ethyl Carbamate | DMSO | 24.2 |

Stability of the this compound Functional Group

The stability of the this compound linkage is a critical factor in the performance of polythis compound materials and the design of carbamate-containing drugs.

Thermal Stability

Urethanes can undergo thermal decomposition, with the stability being dependent on the structure of the R and R' groups. The decomposition can proceed through several pathways, including dissociation back to the isocyanate and alcohol, or elimination to form an amine, an alkene, and carbon dioxide.

Hydrolytic Stability

As discussed in the reactivity section, urethanes are susceptible to hydrolysis. The rate of hydrolysis is influenced by pH, temperature, and the steric and electronic properties of the substituents. Generally, urethanes are more resistant to hydrolysis than esters but less resistant than amides.

Hydrogen Bonding

The N-H group of the this compound acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This leads to the formation of strong intermolecular hydrogen bonds, which have a profound impact on the physical properties of polyurethanes, such as their high tensile strength and elasticity. The energy of a this compound-urethane hydrogen bond has been calculated to be approximately 46.5 kJ/mol.[7]

Spectroscopic Characterization

Several spectroscopic techniques are instrumental in the identification and characterization of the this compound functional group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the this compound linkage. The key characteristic absorption bands are:

| Vibration | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (non-hydrogen bonded) | 3450-3400 | Medium |

| N-H Stretch (hydrogen bonded) | 3340-3250 | Medium, Broad |

| C=O Stretch (non-hydrogen bonded) | 1740-1720 | Strong |

| C=O Stretch (hydrogen bonded) | 1725-1705 | Strong |

| N-H Bend (Amide II) | 1540-1520 | Medium |

| C-O Stretch (ether) | 1300-1000 | Strong |

The position of the C=O stretching vibration is particularly sensitive to the extent of hydrogen bonding, shifting to lower wavenumbers as the strength of hydrogen bonding increases.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are routinely used to characterize molecules containing the this compound functional group.

-

¹H NMR: The proton on the nitrogen (N-H) typically appears as a broad singlet in the range of 5-8 ppm. The chemical shift is dependent on the solvent and the extent of hydrogen bonding. Protons on the carbons adjacent to the nitrogen and oxygen atoms also show characteristic chemical shifts.

-

¹³C NMR: The carbonyl carbon of the this compound group gives a characteristic signal in the range of 150-160 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common mass spectrometry techniques used for the analysis of this compound-containing compounds. Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns of urethanes, which often involve cleavage of the C-O and C-N bonds.

Experimental Protocols

¹H NMR Spectroscopy of a this compound Compound

Objective: To obtain a high-resolution ¹H NMR spectrum of a this compound-containing small molecule.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃), 0.6-0.7 mL

-

5 mm NMR tube

-

Vortex mixer

-

Pipette

Procedure:

-

Weigh 5-10 mg of the this compound sample and place it in a clean, dry vial.

-

Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Vortex the mixture until the sample is completely dissolved.

-

Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

-

Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters for a 400 MHz spectrometer are:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm, CHCl₃ at 7.26 ppm).

FTIR Spectroscopy for Hydrogen Bonding Analysis

Objective: To qualitatively assess the extent of hydrogen bonding in a polythis compound sample.

Materials:

-

Polythis compound film or solid sample

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

-

Isopropanol and lint-free wipes

Procedure:

-

Ensure the ATR crystal is clean by wiping it with isopropanol and a lint-free wipe.

-

Record a background spectrum of the empty ATR crystal.

-

Place the polythis compound sample onto the ATR crystal, ensuring good contact.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Analyze the spectrum, paying close attention to the N-H stretching region (3500-3200 cm⁻¹) and the C=O stretching region (1800-1650 cm⁻¹). The presence of a broad N-H band shifted to lower wavenumbers and a C=O band below 1720 cm⁻¹ is indicative of significant hydrogen bonding.[9][10]

ESI-MS/MS Analysis of a this compound Compound

Objective: To determine the molecular weight and fragmentation pattern of a this compound-containing molecule.

Materials:

-

This compound sample (1 mg)

-

HPLC-grade solvent (e.g., methanol, acetonitrile)

-

Formic acid (for positive ion mode)

-

Ammonium hydroxide (for negative ion mode)

-

Mass spectrometer with an ESI source and MS/MS capabilities

Procedure:

-

Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the chosen solvent.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL. For positive ion mode, add 0.1% formic acid to the final solution. For negative ion mode, add 0.1% ammonium hydroxide.

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire a full scan mass spectrum to determine the molecular weight of the compound (observe the [M+H]⁺ or [M-H]⁻ ion).

-

Select the molecular ion as the precursor ion for MS/MS analysis.

-

Perform a product ion scan to obtain the fragmentation spectrum. The collision energy will need to be optimized for the specific compound but typically ranges from 10-40 eV.

-

Analyze the fragmentation pattern to identify characteristic losses, such as the loss of the alcohol or amine portion of the molecule.

References

- 1. Unusually low barrier to carbamate C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. www3.nd.edu [www3.nd.edu]

- 3. Ethyl carbamate - Wikipedia [en.wikipedia.org]

- 4. Polythis compound - Wikipedia [en.wikipedia.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. osti.gov [osti.gov]

- 10. researchgate.net [researchgate.net]

Urethane's Complex Role at the Synapse: A Technical Guide to its Interaction with Neurotransmitter-Gated Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urethane (ethyl carbamate) is a widely utilized anesthetic in preclinical research, particularly in neurophysiological studies, valued for its stable, long-lasting anesthesia with minimal depression of cardiovascular and respiratory systems.[1] However, the very characteristics that make it a useful experimental tool—its broad spectrum of action—also necessitate a thorough understanding of its molecular targets to ensure accurate interpretation of experimental data. This technical guide provides an in-depth examination of the current state of knowledge regarding the role of this compound in modulating neurotransmitter-gated ion channels, the primary mediators of fast synaptic transmission in the central nervous system.

Recent research has revealed that this compound does not act on a single molecular target but rather modulates a range of both excitatory and inhibitory ligand-gated ion channels.[1] This promiscuity complicates its use but also offers insights into the fundamental mechanisms of anesthesia and neuronal excitability. This document will detail the quantitative effects of this compound on major neurotransmitter receptor families, outline the experimental protocols used to elucidate these interactions, and provide visual representations of the key pathways and experimental workflows.

This compound's Dichotomous Action: Potentiation and Inhibition

This compound exerts a dual effect on neurotransmitter-gated ion channels: it potentiates the function of major inhibitory receptors while inhibiting key excitatory ones. This balanced modulation at the molecular level likely contributes to its characteristic anesthetic profile in vivo. The primary targets identified to date include γ-aminobutyric acid type A (GABA-A), neuronal nicotinic acetylcholine (nACh), glycine, N-methyl-D-aspartate (NMDA), and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on various neurotransmitter-gated ion channels, primarily derived from studies utilizing recombinant receptors expressed in Xenopus oocytes and analyzed with two-electrode voltage clamp electrophysiology.

Table 1: Potentiation of Inhibitory Neurotransmitter-Gated Ion Channels by this compound

| Receptor Subtype | Agonist & Concentration | This compound Concentration | Effect (% of Control) | EC50/IC50 | Reference |

| GABA-A (α1β2γ2s) | GABA (EC5-10) | 1 mM | ~150% | Not Reported | [1] |

| GABA-A (α1β2γ2s) | GABA (EC5-10) | 10 mM | ~250% | Not Reported | [1] |

| Glycine (α1) | Glycine (EC10-20) | 1 mM | ~120% | Not Reported | [1] |

| Glycine (α1) | Glycine (EC10-20) | 10 mM | ~200% | Not Reported | [1] |

| Neuronal nACh (α4β2) | ACh (EC10-20) | 1 mM | ~125% | Not Reported | [1] |

| Neuronal nACh (α4β2) | ACh (EC10-20) | 10 mM | ~225% | Not Reported | [1] |

Table 2: Inhibition of Excitatory Neurotransmitter-Gated Ion Channels by this compound

| Receptor Subtype | Agonist & Concentration | This compound Concentration | Effect (% of Control) | EC50/IC50 | Reference |

| NMDA (NR1/NR2A) | Glutamate/Glycine (EC50) | 1 mM | ~90% | Not Reported | [1] |

| NMDA (NR1/NR2A) | Glutamate/Glycine (EC50) | 10 mM | ~60% | Not Reported | [1] |

| AMPA (GluR1) | Glutamate (EC50) | 1 mM | ~95% | Not Reported | [1] |

| AMPA (GluR1) | Glutamate (EC50) | 10 mM | ~75% | Not Reported | [1] |

Experimental Protocols

The primary methodology for characterizing the effects of this compound on neurotransmitter-gated ion channels involves heterologous expression of receptor subunits in Xenopus laevis oocytes followed by electrophysiological recording using the two-electrode voltage clamp (TEVC) technique.

Heterologous Expression in Xenopus Oocytes

-

Oocyte Preparation: Oocytes are surgically harvested from anesthetized female Xenopus laevis frogs. The ovarian lobes are dissected, and individual oocytes are separated by enzymatic digestion, typically with collagenase, to remove the follicular cell layer.

-

cRNA Injection: Capped messenger RNA (cRNA) encoding the specific ion channel subunits of interest is synthesized in vitro. A calibrated microinjection system is used to inject a precise volume of the cRNA solution (typically in the nanoliter range) into the cytoplasm of healthy, stage V-VI oocytes.

-

Incubation: Injected oocytes are incubated for 2-7 days in a buffered saline solution (e.g., Barth's solution) to allow for the translation and assembly of functional receptor-channel complexes in the oocyte membrane.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

-

Oocyte Placement and Impalement: An oocyte expressing the target receptors is placed in a recording chamber and continuously perfused with a recording solution (e.g., a modified Ringer's solution). Two microelectrodes, filled with a high-concentration salt solution (e.g., 3 M KCl), are carefully inserted into the oocyte.

-

Voltage Clamp: One electrode measures the membrane potential (Vm), while the second electrode injects the current necessary to clamp the membrane potential at a predetermined holding potential (typically between -50 mV and -80 mV).

-

Agonist and Drug Application: A baseline current is established. The agonist for the specific receptor is then applied to the oocyte, evoking an ionic current through the expressed channels. Once a stable agonist-evoked current is achieved, the agonist solution containing various concentrations of this compound is perfused over the oocyte.

-

Data Acquisition and Analysis: The changes in the agonist-evoked current in the presence of this compound are recorded. The percentage of potentiation or inhibition is calculated relative to the control agonist response. Concentration-response curves are generated to determine EC50 or IC50 values.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.

Caption: this compound's dual modulation of neurotransmitter-gated ion channels.

Caption: Workflow for studying this compound's effects on ion channels.

Caption: this compound's multi-target action leading to anesthesia.

Molecular Mechanisms and Binding Sites

The precise molecular binding sites for this compound on these ion channels have not been definitively identified. However, for other general anesthetics, binding pockets are often located within the transmembrane domains of the receptor subunits, at the interface between subunits. These sites are allosteric, meaning they are distinct from the agonist binding site. The binding of the anesthetic molecule is thought to stabilize the open state of inhibitory receptors and the closed or desensitized state of excitatory receptors. Site-directed mutagenesis studies, where specific amino acid residues in the transmembrane domains are altered, will be crucial in pinpointing the exact interaction sites for this compound and understanding the structural basis for its modulatory effects.

Conclusion and Future Directions

This compound's modulation of neurotransmitter-gated ion channels is a complex interplay of potentiation and inhibition across multiple receptor families. This broad-spectrum activity underscores the importance of considering its molecular effects when designing and interpreting neurophysiological experiments. While the quantitative effects have been characterized for several key receptors, further research is needed to determine the precise EC50 and IC50 values for a wider range of receptor subtypes and to elucidate the specific binding sites and molecular determinants of this compound's action. A deeper understanding of these interactions will not only refine the use of this compound as an anesthetic in research but also contribute to the broader knowledge of anesthetic mechanisms and the allosteric modulation of ligand-gated ion channels, which are critical targets for drug development in a variety of neurological and psychiatric disorders.

References

A Technical Guide to the Synthesis and Evaluation of Biobased Polyurethanes for Biomedical Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Polyurethanes (PUs) are a highly versatile class of polymers extensively utilized in the biomedical field due to their tunable mechanical properties and biocompatibility.[1][2] The growing demand for sustainable materials has propelled research into biobased PUs, which are synthesized from renewable resources.[3][4] These materials offer significant advantages, including enhanced biodegradability and a reduced environmental footprint, making them prime candidates for applications ranging from tissue engineering and drug delivery to medical implants.[5][6][7] This technical guide provides an in-depth overview of the synthesis of biobased PUs, detailed experimental protocols for their characterization, and a summary of their performance in biomedical contexts.

Core Synthesis of Biobased Polyurethanes

The synthesis of polyurethanes is fundamentally based on the polyaddition reaction between a polyol (containing at least two hydroxyl groups, -OH) and a diisocyanate (containing at least two isocyanate groups, -NCO).[4][8] The "biobased" designation arises from the use of polyols and, to a lesser extent, isocyanates derived from renewable biological sources.[5]

Key Biobased Components:

-

Bio-Polyols: The most critical component for imparting the "bio" character. They can be derived from various renewable feedstocks:

-